molecular formula C11H6BrN3OS B8509567 (2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone CAS No. 918522-69-7

(2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone

Cat. No.: B8509567
CAS No.: 918522-69-7
M. Wt: 308.16 g/mol
InChI Key: HZGVITXLHOLMGZ-UHFFFAOYSA-N
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Description

(2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone is a complex organic compound that features a unique combination of thiazole and pyrrolopyridine moieties. The presence of these heterocyclic structures imparts significant chemical reactivity and potential biological activity to the compound. Thiazole rings are known for their aromaticity and ability to participate in various chemical reactions, while pyrrolopyridine structures are often explored for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone typically involves multi-step organic reactions. One common method starts with the bromination of a thiazole derivative, followed by coupling with a pyrrolopyridine precursor. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug discovery. The thiazole and pyrrolopyridine moieties are known to interact with various biological targets, making this compound a candidate for the development of new therapeutic agents .

Medicine

In medicine, research focuses on the compound’s potential to inhibit specific enzymes or receptors involved in disease pathways. Its ability to modulate biological activity makes it a promising lead compound for the development of new drugs .

Industry

Industrially, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of (2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. The pyrrolopyridine moiety can interact with nucleic acids or proteins, modulating their function. These interactions can lead to the inhibition of key biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone apart is the combination of both thiazole and pyrrolopyridine moieties in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

918522-69-7

Molecular Formula

C11H6BrN3OS

Molecular Weight

308.16 g/mol

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

InChI

InChI=1S/C11H6BrN3OS/c12-11-15-5-8(17-11)9(16)7-4-14-10-6(7)2-1-3-13-10/h1-5H,(H,13,14)

InChI Key

HZGVITXLHOLMGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2C(=O)C3=CN=C(S3)Br)N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 2-Bromo-thiazole-5-carboxylic acid (98, 0.5 g, 0.002 mol) in oxalyl chloride (3 mL) was stirred at room temperature until it turned into a clear solution. Solvent was removed and the residue was dried over vacuum. A light yellow solid was obtained and was dissolved in dichloromethane (10 mL) and slowly added to a solution of 1H-Pyrrolo[2,3-b]pyridine (1, 0.34 g, 0.0029 mol) in dichloromethane (30 mL) at −10° C. To the mixture was then added aluminum trichloride (2.6 g, 0.019 mol) in one portion with vigorous stirring. The reaction was held at −10° C. for 30 minutes, then allowed to warm to room temperature. The reaction mixture was stirred at ambient temperature overnight. The reaction was quenched with ice-water and acidified with hydrochloric acid (10%) to pH 4. The solution was then extracted with dichloromethane. The organic layer was collected, washed with brine, and dried over magnesium sulfate. After removal of solvent, the residue was purified by silica gel column chromatography eluting with ethyl acetate in hexane to provide the compound as a white solid (99, 12 mg, 2%). MS (ESI) [M−H+]=369.09.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
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0.34 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
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2.6 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
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Yield
2%

Synthesis routes and methods III

Procedure details

A suspension of 2-Bromo-thiazole-5-carboxylic acid (98, 0.5 g, 0.002 mol) in oxalyl chloride (3 mL) was stirred at room temperature until it turned into a clear solution. Solvent was removed and the residue was dried over vacuum. A light yellow solid was obtained and was dissolved in dichloromethane (10 mL) and slowly added to a solution of 1H-Pyrrolo[2,3-b]pyridine (1, 0.34 g, 0.0029 mol) in dichloromethane (30 mL) at −10° C. To the mixture was then added aluminum trichloride (2.6 g, 0.019 mol) in one portion with vigorous stirring. The reaction was held at −10° C. for 30 minutes, then allowed to warm to room temperature. The reaction mixture was stirred at ambient temperature overnight. The reaction was quenched with ice-water and acidified with hydrochloric acid (10%) to pH 4. The solution was then extracted with dichloromethane. The organic layer was collected, washed with brine, and dried over magnesium sulfate. After removal of solvent, the residue was purified by silica gel column chromatography eluting with ethyl acetate in hexane to provide the compound as a white solid (99, 12 mg, 2%). MS (ESI) [M−H+]=369.09.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
2%

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